molecular formula C9H6Cl2N2O B13521591 5-(2,5-Dichlorophenyl)isoxazol-3-amine

5-(2,5-Dichlorophenyl)isoxazol-3-amine

Cat. No.: B13521591
M. Wt: 229.06 g/mol
InChI Key: BUSSNRCQIDBWPG-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H6Cl2N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)isoxazol-3-amine typically involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling toxic reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

5-(2,5-Dichlorophenyl)isoxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dichlorophenyl)isoxazol-3-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to similar compounds .

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

BUSSNRCQIDBWPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NO2)N)Cl

Origin of Product

United States

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